molecular formula C14H12N2O B13976816 Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- CAS No. 4241-21-8

Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl-

Cat. No.: B13976816
CAS No.: 4241-21-8
M. Wt: 224.26 g/mol
InChI Key: QMRWISYGJVWXBT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nicotinonitrile-Based Scaffolds

The exploration of nicotinonitrile chemistry began in the mid-20th century with the recognition of 3-cyanopyridine as a privileged structure in medicinal chemistry. Early synthetic routes relied on nicotinic acid derivatization using phosphorus-based reagents, achieving moderate yields (84–88%). The development of transition-metal-catalyzed cyanation in the 1990s marked a turning point, enabling efficient synthesis of 3-cyanopyridines via Pd-mediated coupling of halopyridines with potassium cyanide (93% yield).

The structural evolution toward 1,2-dihydro-2-oxo-6-phenethyl-nicotinonitrile arose from two key innovations:

  • Ring Functionalization : Introduction of the 2-oxo group enhanced hydrogen-bonding capacity, critical for protein target engagement.
  • Phenethyl Substitution : The 6-phenethyl moiety improved lipophilicity (clogP = 2.8), facilitating membrane permeability while maintaining solubility through the nitrile group’s polar character.

Comparative analysis of synthetic timelines reveals accelerating methodological progress:

Era Synthetic Approach Yield (%) Key Advancement
1950–1980 Nicotinic acid dehydration 84–88 Foundation of scaffold access
1990–2010 Pd-catalyzed cyanation 93 Halogen replacement paradigm
2010–present Microwave-assisted cyclocondensation 89–95 Time efficiency (<30 min)

Role of 1,2-Dihydro-2-Oxo-6-Phenethyl-Nicotinonitrile in Medicinal Chemistry and Materials Science

This derivative’s significance stems from its dual functionality as both a hydrogen-bond acceptor (2-oxo group) and a hydrophobic anchor (phenethyl group). In medicinal contexts, these features enable:

  • Targeted Protein Inhibition : The 2-oxo group coordinates with kinase ATP-binding sites, while the nitrile engages in dipolar interactions with cysteine residues.
  • Structural Hybridization : Merging dihydropyridone and phenethyl motifs creates a horseshoe-shaped topology ideal for allosteric modulation, as demonstrated in c-Met kinase inhibition (IC50 = 38 nM).

In materials science, preliminary studies suggest applications in:

  • Coordination Polymers : Nitrile-Pd(II) interactions generate porous networks with surface areas >800 m²/g (theoretical calculations).
  • Optoelectronic Materials : Conjugated π-system exhibits broad absorption (λmax = 320 nm) suitable for organic semiconductors.

Properties

CAS No.

4241-21-8

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-oxo-6-(2-phenylethyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2O/c15-10-12-7-9-13(16-14(12)17)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8H2,(H,16,17)

InChI Key

QMRWISYGJVWXBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C(=O)N2)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2-dihydro-2-oxo-6-substituted nicotinonitriles generally involves the condensation of a suitably substituted pyridinylmethyl ketone with an activated malononitrile derivative under heating in an alcohol solvent. This approach forms the dihydropyridone ring with the nitrile functionality at the 5-position and the desired substituent at the 6-position.

Specific Method Using Pyridinylmethyl Methyl Ketone and Ethoxymethylenemalononitrile

A patented process (EP0075116B1) describes the preparation of 1,2-dihydro-6-methyl-2-oxo-5-(pyridinyl)nicotinonitriles by reacting pyridinylmethyl methyl ketones with ethoxymethylenemalononitrile in a lower alkanol solvent such as ethanol under reflux conditions. Although the patent focuses on methyl-substituted derivatives, the methodology is adaptable to phenethyl substituents by using the corresponding phenethylmethyl ketone as the starting material.

Reaction conditions:

  • Reactants: Pyridinylmethyl methyl ketone (or phenethylmethyl ketone), ethoxymethylenemalononitrile
  • Solvent: Lower alkanol (e.g., ethanol)
  • Temperature: Reflux (approximately 75–100 °C)
  • Reaction time: Several hours (e.g., 5 hours)
  • No acid or base catalysts required, simplifying the procedure and reducing side reactions

Advantages:

  • Uses readily available and less expensive intermediates compared to other methods
  • Fewer steps and reagents, leading to cost-effective and scalable synthesis
  • Avoids the need for alkali or acid work-up steps

Example from patent:

Component Amount Role
4-Pyridinylmethyl methyl ketone 13.5 g Starting ketone
Ethoxymethylenemalononitrile 12.2 g Activated malononitrile
Ethanol 100 mL Solvent
Temperature Reflux (~78 °C) Reaction condition
Time 5 hours Reaction duration

Result: 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile isolated as crystalline solid with melting point >300 °C.

This method can be extended to phenethyl analogues by substituting the pyridinylmethyl methyl ketone with the corresponding phenethylmethyl ketone, enabling synthesis of Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- derivatives.

Alternative Multi-Step Synthesis via Pyridone Intermediates

A research publication detailing the synthesis of substituted pyridones related to nicotinonitriles outlines a multi-step synthetic route involving:

  • Preparation of substituted phenols (e.g., 3-chloro-5-cyanophenol)
  • Nucleophilic aromatic substitution with fluoropyridines to form pyridone ethers
  • Esterification and cyclization under acidic conditions (e.g., heating with sodium acetate in acetic acid)
  • Bromination and further functionalization steps to introduce substituents such as phenethyl groups

The final pyridone intermediate can be converted into the 1,2-dihydro-2-oxo nicotinonitrile core with the phenethyl substituent at the 6-position by appropriate functional group transformations.

Key reaction conditions from the study:

Step Reagents/Conditions Yield
Nucleophilic substitution 3-chloro-5-cyanophenol + potassium carbonate + 2,3,4,6-tetrafluoropyridine in DMF, RT, 1 h 6.7 g solid
Cyclization Sodium acetate (3 equiv) in acetic acid, 115 °C, 3 days 39% pyridone product
Bromination N-Bromosuccinimide in acetonitrile, RT, 2 h Intermediate brominated compound

This route is more complex and involves multiple purification steps but allows for precise substitution patterns and functional group manipulations on the pyridone ring system, enabling the synthesis of nicotinonitrile derivatives including the 6-phenethyl substituted compound.

Comparative Analysis of Preparation Methods

Feature Method 1: Direct Condensation (Patent EP0075116B1) Method 2: Multi-Step Pyridone Route (Research Publication)
Starting materials Pyridinylmethyl methyl ketone + ethoxymethylenemalononitrile Substituted phenols + fluoropyridines + various reagents
Number of steps 1 main condensation step Multiple steps including substitution, cyclization, bromination
Reaction conditions Reflux in ethanol, 5 hours Varied; includes heating at 115 °C for 3 days, room temp reactions
Use of catalysts/acid-base None Sodium acetate (base), acid (acetic acid), NBS (brominating agent)
Yield High (example: 14.2 g product from 13.5 g ketone) Moderate (e.g., 39% for cyclization step)
Scalability High, fewer steps, cost-effective Lower, more complex purification required
Applicability to phenethyl derivative Feasible by substituting starting ketone Possible but more complex

Research Findings and Spectral Confirmation

The compounds prepared by the direct condensation method were characterized by:

  • Infrared spectroscopy (IR)
  • Nuclear magnetic resonance (NMR)
  • Mass spectrometry (MS)
  • Elemental analysis

These techniques confirmed the expected molecular structures and purity. The melting points of synthesized products were consistent with literature values, and mixed melting points with samples prepared by alternative methods showed no depression, indicating identical compounds.

Chemical Reactions Analysis

Types of Reactions

Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted nicotinonitrile derivatives, primary amines, and oxo compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound can interfere with cellular processes like proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- with structurally related compounds in terms of substituents, synthesis, and biological activities:

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Compound Name (CAS or Identifier) R6 Substituent R5 Substituent Synthesis Method Key Biological Activity References
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- Phenethyl H Ketone + malononitrile (inferred) Potential anticancer (inferred)
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (52200-48-3) Methyl H Not explicitly detailed N/A
6-Ethyl-5-(4-pyridinyl)-2-oxonicotinonitrile Ethyl 4-Pyridinyl Malononitrile + ketone in ethanol Cardiotonic activity
6-(Chlorothiophenyl)-2-oxopropoxy derivatives Chlorothiophenyl Oxopropoxy ClCH2X + sodium acetate Antioxidant activity
Fused 2-oxo nicotinonitrile (XXXVII) Phenyl Dithiolo group Microwave-assisted synthesis Moderate anticancer activity
2-Amino-4-(4-chlorophenyl)-6-(mercaptoimidazolyl)nicotinonitrile (A1) Mercaptoimidazolyl 4-Chlorophenyl Multi-step functionalization Anti-breast cancer (QSAR-validated)

Key Comparisons:

This is inferred from compounds like XXXVII (), where phenyl groups contribute to moderate anticancer activity . Alkyl Groups (Ethyl/Methyl): Smaller alkyl substituents, as in 6-ethyl or 4,6-dimethyl analogs, are associated with cardiotonic activity () but may lack the steric bulk required for high-affinity receptor binding . Heterocyclic Substituents (4-Pyridinyl): The 4-pyridinyl group at R5 () introduces hydrogen-bonding capability, which could enhance interactions with polar residues in enzymes or receptors .

Synthetic Methodologies: The target compound’s synthesis is inferred to follow the malononitrile condensation route (), whereas chlorothiophenyl derivatives () require halogenated intermediates and sodium acetate . Microwave-assisted synthesis () improves reaction efficiency for fused derivatives .

Biological Activity Trends: Anticancer Potential: Compounds with aromatic or heterocyclic substituents (e.g., phenyl, dithiolo, or pyridinyl groups) show moderate to high anticancer activity, though none surpass standard drugs like doxorubicin . The phenethyl group’s role in this context remains speculative but warrants testing. Antioxidant Activity: Chlorothiophenyl derivatives () exhibit notable antioxidant effects, likely due to radical-scavenging thiophenyl moieties . Anti-Breast Cancer (QSAR Insights): Mercaptoimidazolyl and chlorophenyl substituents () correlate with strong binding energies to MCF-7 receptors, suggesting that electron-withdrawing groups enhance activity .

Biological Activity

Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- (C14H12N2O), is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

Nicotinonitrile is a derivative of nicotinic acid and belongs to a class of compounds known for their diverse biological activities. The synthesis of nicotinonitrile typically involves the reaction of various nitriles and phenethyl derivatives under specific conditions to yield the desired product. Recent studies have highlighted efficient synthetic routes that produce high yields of nicotinonitrile derivatives with favorable pharmacological properties .

Antimicrobial Properties

Research indicates that nicotinonitrile exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which are critical for bacterial growth and replication .

Antioxidant Activity

Nicotinonitrile has also been evaluated for its antioxidant properties. It has shown the ability to scavenge free radicals effectively, which is essential in preventing oxidative stress-related cellular damage. The radical scavenging activity (%RSA) of nicotinonitrile was found to be comparable to established antioxidants, indicating its potential use in formulations aimed at reducing oxidative stress .

Cytotoxic Effects

In studies assessing cytotoxicity, nicotinonitrile demonstrated selective inhibition against several cancer cell lines. Notably, it exhibited significant activity against HepG2 liver cancer cells, with IC50 values indicating potent antiproliferative effects. The compound's action seems to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of nicotinonitrile showed promising results against both Gram-positive and Gram-negative bacteria. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent in clinical settings.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64

Case Study 2: Antioxidant Activity
The antioxidant capacity of nicotinonitrile was assessed using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity.

Concentration (µg/mL)% RSA
1045
5065
10085

Case Study 3: Cytotoxicity Against Cancer Cells
In vitro tests on HepG2 cells showed that nicotinonitrile induced apoptosis at concentrations as low as 20 µM, with significant effects observed at higher concentrations.

Concentration (µM)Cell Viability (%)
0100
1080
2060
5030

Q & A

Q. How can synthesis routes for nicotinonitrile derivatives be optimized for academic research?

  • Methodological Answer: Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst efficiency). For example, derivatives like 2-(2-oxopropoxy)-6-(dichlorothiophene)nicotinonitrile are synthesized via condensation reactions using acetic anhydride as a solvent, followed by heterocyclization to form fused pyridine systems. Key variables include stoichiometric ratios of reactants and reaction time to maximize yield and purity . Table 1: Example Synthesis Steps from Evidence
StepReagents/ConditionsTarget Derivative
1Nicotinonitrile N-oxide, 1-adamantyl mercaptan, acetic anhydride1-Adamantylthionicotinic acid derivatives
2Heterocyclization with dichlorothiopheneFuro[2,3-b]pyridine derivatives
Reference:

Q. What characterization techniques are critical for confirming the structure of nicotinonitrile derivatives?

  • Methodological Answer: Structural confirmation relies on spectral analysis:
  • IR Spectroscopy: Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, hydroxyl bands).
  • ¹H-NMR: Resolves substituent patterns (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons).
  • X-ray Crystallography: Validates molecular geometry (e.g., CCDC 1983315 for quinoxaline analogs) .
    Table 2: Key Spectral Data from Evidence
TechniqueObserved SignalStructural Feature
IR2200 cm⁻¹Cyano group (C≡N)
¹H-NMRδ 6.8–7.5 ppmAromatic protons
Reference:

Q. How can researchers assess the stability of nicotinonitrile derivatives under varying experimental conditions?

  • Methodological Answer: Stability studies involve:
  • pH-dependent degradation tests (e.g., monitoring hydrolysis in acidic/basic buffers via HPLC).
  • Thermal analysis (e.g., TGA/DSC to determine decomposition temperatures).
  • Light exposure assays (e.g., UV-Vis spectroscopy to track photodegradation).
    Derivatives with electron-withdrawing groups (e.g., nitro, cyano) often exhibit enhanced thermal stability .

Advanced Research Questions

Q. How can nicotinonitrile derivatives be rationally designed for specific biological applications?

  • Methodological Answer: Structure-activity relationship (SAR) studies guide design:
  • Antibacterial activity: Introduce halogenated thiophene moieties (e.g., 6-(chlorothiophenyl) substitution enhances membrane penetration).
  • Cytotoxicity: Modify substituents (e.g., methoxymethyl groups improve solubility and reduce off-target effects).
    Example: Derivatives in showed IC₅₀ values <10 µM against MCF7 breast cancer cells .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer: Discrepancies arise from tautomerism or crystallographic disorder. Strategies include:
  • Multi-technique validation: Cross-check NMR, IR, and X-ray data (e.g., resolving keto-enol tautomerism in dihydro-2-oxo derivatives).
  • Computational modeling: DFT calculations predict stable conformers and vibrational spectra.
    Case Study: In , adamantylthionicotinic acid derivatives required combined IR/NMR to confirm regioselectivity .

Q. What strategies are effective in scaling up nicotinonitrile synthesis while maintaining purity?

  • Methodological Answer: Scale-up challenges include byproduct formation and purification efficiency. Solutions:
  • Flow chemistry: Continuous reactors minimize side reactions (e.g., controlled nitration steps).
  • Green solvents: Replace benzene with ethyl acetate or cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Recrystallization optimization: Use solvent mixtures (e.g., methanol/water) for high-purity crystals .

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